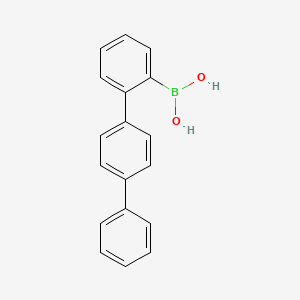

2-p-Terphenylboronic Acid

Description

The exact mass of the compound 2-p-Terphenylboronic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-p-Terphenylboronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-p-Terphenylboronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[2-(4-phenylphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BO2/c20-19(21)18-9-5-4-8-17(18)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYOIUKSBGFPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1C2=CC=C(C=C2)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623138 | |

| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~2~-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663954-31-2 | |

| Record name | [1~1~,2~1~:2~4~,3~1~-Terphenyl]-1~2~-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-p-Terphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-p-Terphenylboronic acid

An In-Depth Technical Guide to the Synthesis and Characterization of 2-p-Terphenylboronic Acid

Abstract

2-p-Terphenylboronic acid is a valuable building block in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its rigid, extended aromatic structure makes it a key intermediate in the development of novel pharmaceuticals, organic light-emitting diodes (OLEDs), and other advanced materials. This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-p-Terphenylboronic acid, grounded in established chemical principles and field-proven methodologies. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource.

Introduction and Strategic Overview

The terphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a defined and rigid framework for molecular design. The introduction of a boronic acid moiety at the 2-position of the central phenyl ring creates a highly versatile synthetic handle. This functionalization allows for subsequent Suzuki-Miyaura cross-coupling reactions, enabling the precise and efficient formation of carbon-carbon bonds.[1][2] The utility of boronic acids in drug discovery is well-established, with several FDA-approved drugs incorporating this functional group.[3][4]

The synthesis of 2-p-Terphenylboronic acid is typically not a direct process but a multi-step sequence. The core challenge lies in the selective formation of the carbon-boron bond. The most common and robust strategy involves the generation of a potent organometallic nucleophile from a suitable 2-halo-p-terphenyl precursor, which is then trapped by an electrophilic boron source, typically a trialkyl borate.

This guide will focus on the widely adopted Grignard-based approach due to its reliability and scalability. We will detail the synthesis of the necessary precursor, followed by the critical borylation step and comprehensive characterization of the final product.

Synthetic Pathway and Mechanism

The synthesis is best approached in two main stages:

-

Formation of the Terphenyl Backbone: Construction of the 2-bromo-p-terphenyl precursor via a Suzuki-Miyaura cross-coupling reaction.

-

Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a Grignard reaction followed by electrophilic trapping and hydrolysis.

Caption: Overall synthetic route to 2-p-Terphenylboronic acid.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Bromo-p-terphenyl

This initial step utilizes a standard Suzuki-Miyaura coupling to assemble the carbon skeleton. The differential reactivity of the C-Br bonds in 1,2-dibromobenzene allows for a generally selective mono-arylation.

Table 1: Reagents for 2-Bromo-p-terphenyl Synthesis

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 1,2-Dibromobenzene | 235.91 | 10.0 | 2.36 g (1.33 mL) |

| [1,1'-Biphenyl]-4-ylboronic acid | 197.02 | 11.0 | 2.17 g |

| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.3 (3 mol%) | 347 mg |

| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 | 4.15 g |

| Toluene/Ethanol/Water (Solvent) | - | - | 4:1:1 ratio (50 mL) |

Step-by-Step Protocol:

-

Inert Atmosphere: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,2-dibromobenzene, [1,1'-biphenyl]-4-ylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed toluene/ethanol/water solvent mixture via cannula.

-

Reaction: Heat the mixture to 85 °C and allow it to reflux with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (50 mL). Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-bromo-p-terphenyl as a white solid.

Stage 2: Synthesis of 2-p-Terphenylboronic Acid

This procedure is highly moisture-sensitive. All glassware must be rigorously dried, and anhydrous solvents must be used.

Table 2: Reagents for Borylation

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Bromo-p-terphenyl | 309.21 | 5.0 | 1.55 g |

| Magnesium (Mg) turnings | 24.31 | 6.0 | 146 mg |

| Anhydrous THF | - | - | 30 mL |

| Triisopropyl borate | 188.08 | 7.5 | 1.41 g (1.7 mL) |

| 2 M Hydrochloric Acid (HCl) | - | - | ~20 mL |

Step-by-Step Protocol:

-

Grignard Formation: Place magnesium turnings in a flame-dried three-neck flask under an inert atmosphere. Add 5 mL of anhydrous THF. Add a solution of 2-bromo-p-terphenyl in 15 mL of anhydrous THF dropwise. A small iodine crystal can be added to initiate the reaction if necessary. The reaction is exothermic and should proceed to form a cloudy grey-brown solution. Stir for 2 hours at room temperature.[5][6]

-

Borylation: In a separate flame-dried flask, dissolve triisopropyl borate in 10 mL of anhydrous THF. Cool this solution to -78 °C using a dry ice/acetone bath.

-

Quenching: Slowly add the prepared Grignard reagent to the cold borate solution via cannula over 30 minutes. Maintaining the low temperature is critical to prevent over-addition of the Grignard reagent to the borate, which would form undesired borinic acid byproducts.[7] Stir the mixture at -78 °C for 3 hours.

-

Hydrolysis: Allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding 2 M HCl (aq) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification (Acid-Base): A common method for purifying boronic acids involves an acid-base extraction.[8][9] Extract the combined organic layers with 1 M NaOH (aq) (3 x 30 mL). The boronic acid will deprotonate and move to the aqueous phase, leaving non-acidic organic impurities behind.

-

Isolation: Cool the combined basic aqueous layers in an ice bath and re-acidify with concentrated HCl until a white precipitate forms (pH ~1-2).

-

Final Steps: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 2-p-Terphenylboronic acid.

Caption: Experimental workflow for the borylation stage.

Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized 2-p-Terphenylboronic acid.

Table 3: Expected Analytical Data

| Technique | Expected Results |

| Appearance | White to off-white solid powder or crystalline solid. |

| Melting Point | A sharp melting point is indicative of high purity. The literature value should be consulted from the supplier (e.g., TCI, Sigma-Aldrich). |

| ¹H NMR (e.g., DMSO-d₆) | Complex aromatic region (approx. 7.3-8.2 ppm). A broad singlet for the B(OH)₂ protons (approx. 8.0-8.5 ppm), which is exchangeable with D₂O. Distinct multiplets corresponding to the three phenyl rings. |

| ¹³C NMR (e.g., DMSO-d₆) | Multiple signals in the aromatic region (approx. 125-145 ppm). The carbon attached to the boron atom will be broad or unobserved due to quadrupolar relaxation and will have a distinct chemical shift. |

| ¹¹B NMR (e.g., DMSO-d₆) | A single broad peak is expected in the range of +25 to +35 ppm, characteristic of a trigonal planar arylboronic acid.[10] |

| Mass Spec. (ESI-) | Expected [M-H]⁻ at m/z ≈ 273.11. Boronic acids can be challenging to analyze by MS due to their propensity to form cyclic trimers (boroxines), especially in the gas phase.[11] LC-MS is often preferred. |

Safety and Handling

-

Reagents: Organolithium and Grignard reagents are pyrophoric and react violently with water. Trialkyl borates are flammable. Handle all reagents under an inert atmosphere in a chemical fume hood.[12]

-

Boronic Acids: Boronic acids are generally considered irritants and may cause skin, eye, and respiratory irritation.[13][14] Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Storage: Store 2-p-Terphenylboronic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, as boronic acids can dehydrate to form boroxines.[12][15]

Applications in Research and Development

The primary application of 2-p-Terphenylboronic acid is as a key building block in Suzuki-Miyaura cross-coupling reactions.[16] Its structure allows for the synthesis of:

-

Complex Biaryls: For the development of new drug candidates.[3][17]

-

Conjugated Polymers: For use in organic electronics, such as OLEDs and organic photovoltaics (OPVs).

-

Molecular Sensors: The boronic acid moiety can act as a receptor for diols, enabling the design of sensors for saccharides and other biologically relevant molecules.[18][19]

References

-

Boric Acid Safety & Hazards | Lab Alley. (n.d.). Lab Alley. Retrieved January 8, 2026, from [Link]

- CA2297780A1 - Synthesis of aryl boronic acids - Google Patents. (n.d.). Google Patents.

-

Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved January 8, 2026, from [Link]

- WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents. (n.d.). Google Patents.

-

SAFETY DATA SHEET BORIC ACID - Wilson Salt. (n.d.). Wilson Salt. Retrieved January 8, 2026, from [Link]

-

Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. (2012). HETEROCYCLES, 86(1). Retrieved January 8, 2026, from [Link]

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives | Organic Process Research & Development. (2009). ACS Publications. Retrieved January 8, 2026, from [Link]

-

Lithiation- Borylation in Synthesis. (n.d.). Retrieved January 8, 2026, from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174–3183. [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. (2018). Retrieved January 8, 2026, from [Link]

-

Yeung, K. S., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6(11), 799-816. [Link]

-

Standard Lithiation–Borylation A user's guide. (2017). Retrieved January 8, 2026, from [Link]

-

Avula, S. K., et al. (2020). Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. Natural Product Research, 35(24), 5708-5716. [Link]

- CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents. (n.d.). Google Patents.

-

How to purify boronic acids/boronate esters? - ResearchGate. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Zhang, Q., et al. (2016). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. International Journal of Nanomedicine, 11, 4657–4671. [Link]

- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (n.d.). Google Patents.

-

Robey, M. T., et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry with Online, In-Source Droplet-Based Phenylboronic Acid Derivatization for Sensitive Analysis of Saccharides. Analytical chemistry, 94(42), 14699–14706. [Link]

-

Lee, Y., & Lee, S. W. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 7(7), 1278-1297. [Link]

-

Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 8, 2026, from [Link]

-

Dąbrowski, M., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules (Basel, Switzerland), 23(11), 2822. [Link]

-

In-source Microdroplet Derivatization using Coaxial Contained- Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. (n.d.). ACS Publications. Retrieved January 8, 2026, from [Link]

- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents. (n.d.). Google Patents.

-

Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 26(15), 4473. [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved January 8, 2026, from [Link]

-

Singh, N., & Lee, Y. S. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current medicinal chemistry, 25(30), 3623–3641. [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

-

Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017). ScienceDaily. Retrieved January 8, 2026, from [Link]

-

2,3,4,5,6-Pentafluorophenyl-boronic-acid - Chemical Shifts. (n.d.). Retrieved January 8, 2026, from [Link]

-

Salzameda, B., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ACS omega, 7(47), 42879–42887. [Link]

-

Ramirez, C. L. S., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein journal of organic chemistry, 16, 2769–2776. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 8, 2026, from [Link]

-

Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros - Reddit. (2024). Reddit. Retrieved January 8, 2026, from [Link]

-

Del Vecchio, P., et al. (2018). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. ACS Omega, 3(10), 14264-14277. [Link]

-

Can I remove boronic acid using Work up process? - ResearchGate. (2016). ResearchGate. Retrieved January 8, 2026, from [Link]

-

Fig. S6 1 H-NMR spectrum of 2,6-dimethylphenylboronic acid. - ResearchGate. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2022). Journal of Nanostructures. Retrieved January 8, 2026, from [Link]

-

2-Formylphenylboronic acid | C7H7BO3 - PubChem. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

-

Frisch, H., & Beller, M. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Topics in Catalysis, 59(8-9), 751-769. [Link]

Sources

- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. mdpi.com [mdpi.com]

- 4. sciencedaily.com [sciencedaily.com]

- 5. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 6. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. laballey.com [laballey.com]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. wilsonsalt.com [wilsonsalt.com]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. mdpi.com [mdpi.com]

- 19. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

2-p-Terphenylboronic acid CAS number 663954-31-2

An In-Depth Technical Guide to 2-p-Terphenylboronic Acid (CAS 663954-31-2)

Abstract

2-p-Terphenylboronic acid, identified by CAS number 663954-31-2, is a sophisticated organoboron compound that has emerged as a pivotal building block in modern organic synthesis. Its unique terphenyl scaffold, combined with the versatile reactivity of the boronic acid moiety, makes it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive technical overview intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, synthesis, core applications—with a focus on palladium-catalyzed cross-coupling reactions—and its role in the burgeoning fields of materials science and medicinal chemistry. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific principles.

Introduction and Molecular Overview

2-p-Terphenylboronic acid, systematically named [1,1':4',1''-Terphenyl]-2-ylboronic acid, is a derivative of terphenyl, a hydrocarbon consisting of a central benzene ring substituted with two phenyl groups. The defining feature of this molecule is the boronic acid group [-B(OH)₂] positioned at the ortho-position of one of the terminal phenyl rings. This specific substitution pattern introduces significant steric hindrance around the reactive center, a characteristic that can be strategically exploited to control selectivity in certain chemical transformations.

Boronic acids, as a class, are mild Lewis acids that are generally stable, easy to handle, and exhibit low toxicity, making them indispensable tools in organic synthesis.[1][2] Their prominence was solidified with the advent of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, which was recognized with the 2010 Nobel Prize in Chemistry.[3] 2-p-Terphenylboronic acid is a specialized reagent within this class, primarily utilized for introducing the bulky and rigid p-terphenyl moiety into target molecules.

Physicochemical Properties and Characterization

The physical and chemical properties of 2-p-Terphenylboronic acid dictate its handling, reactivity, and application. A summary of its key characteristics is presented below.

| Property | Value | Source(s) |

| CAS Number | 663954-31-2 | [4][5] |

| Molecular Formula | C₁₈H₁₅BO₂ | [4][6] |

| Molecular Weight | 274.13 g/mol | [4][6] |

| Appearance | White to off-white crystal or powder | |

| Boiling Point | 522.6 ± 53.0 °C (Predicted) | [7] |

| Density | 1.21 ± 0.1 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in Tetrahydrofuran (THF) | [7] |

| Storage | Inert atmosphere, Room Temperature | [7] |

Spectroscopic Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will exhibit complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the numerous protons of the three phenyl rings. The protons of the B(OH)₂ group are often broad and may exchange with trace water, appearing over a wide chemical shift range.

-

¹³C NMR : The spectrum will show a series of signals in the aromatic region (~120-150 ppm). The carbon atom directly attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[8]

-

¹¹B NMR : This technique is particularly useful for organoboron compounds. For a tricoordinate sp²-hybridized boronic acid like this one, a single, relatively broad resonance is expected in the range of δ 19-30 ppm, confirming the presence of the boronic acid moiety.[9][10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorptions include a broad band for O-H stretching (~3200-3600 cm⁻¹), B-O stretching (~1350 cm⁻¹), and characteristic C=C stretching vibrations for the aromatic rings (~1600 cm⁻¹ and 1400-1500 cm⁻¹).[11]

Synthesis and Reaction Mechanisms

While multiple routes to arylboronic acids exist, a common and reliable laboratory-scale method involves the reaction of an organometallic reagent with a borate ester, followed by hydrolysis.[2]

General Synthetic Workflow

The synthesis of 2-p-Terphenylboronic acid can be logically approached from 2-bromo-p-terphenyl. The process involves two critical steps: formation of a Grignard reagent and its subsequent reaction with a trialkyl borate.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Self-Validating Experimental Protocol (General)

This protocol is a representative methodology for a Suzuki-Miyaura coupling. The specific conditions (catalyst, ligand, base, temperature) must be optimized for each unique substrate pairing, especially when using sterically hindered reagents like 2-p-terphenylboronic acid.

-

Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), 2-p-Terphenylboronic acid (1.1–1.5 eq), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 eq).

-

Expertise Insight: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The choice of base is critical; stronger bases can accelerate transmetalation but may also promote undesired side reactions like deboronation. [12]2. Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and, if necessary, an additional phosphine ligand.

-

Expertise Insight: For sterically hindered couplings, specialized bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos, XPhos) are often required to promote both the oxidative addition and reductive elimination steps while preventing catalyst decomposition. [13][14]3. Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water, or dioxane/water).

-

Trustworthiness: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and monitor its progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl or polyaryl compound.

-

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, validating the success of the protocol.

-

Applications in Advanced Materials and Drug Discovery

The rigid, conjugated p-terphenyl unit is a desirable motif in both materials science and medicinal chemistry.

Organic Electronics

Para-linked polyphenylenes, such as p-terphenyl derivatives, are foundational structures for organic semiconductors. Their rigidity and π-conjugated system facilitate efficient charge transport. 2-p-Terphenylboronic acid serves as a key building block for creating:

-

Organic Light-Emitting Diodes (OLEDs): Used to synthesize blue-emitting materials and host materials for phosphorescent emitters.

-

Organic Field-Effect Transistors (OFETs): The terphenyl scaffold contributes to the ordered packing in the solid state, which is essential for high charge carrier mobility.

The Suzuki-Miyaura reaction using this boronic acid allows for the precise, stepwise construction of these complex, functional organic materials. [15]

Drug Discovery and Medicinal Chemistry

While boronic acids themselves can be pharmacologically active (e.g., the proteasome inhibitor Bortezomib), they are more frequently used as synthetic intermediates in drug discovery. [16][17]The incorporation of a boronic acid into a molecule has been shown to potentially enhance potency and improve pharmacokinetic profiles. [17] 2-p-Terphenylboronic acid offers a pathway to synthesize complex, sterically congested scaffolds. Such three-dimensional complexity is often a hallmark of successful drug candidates. Its use in the synthesis of angiotensin II receptor antagonists, which feature a biphenyl core, highlights the utility of arylboronic acids in constructing molecules for treating hypertension. [18]The terphenyl unit can be used to probe deep hydrophobic pockets in protein targets or to create rigid linkers in complex molecules. The unique properties of phenylboronic acids also allow for their use in targeted drug delivery systems and biosensors. [19][20]

Safety, Handling, and Storage

Proper handling is essential for both safety and maintaining the integrity of the reagent.

-

Hazard Identification: 2-p-Terphenylboronic acid is classified as causing skin irritation and serious eye irritation. Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [21]* Storage: Store in a tightly closed container in a cool, dark, and dry place. Storage under an inert atmosphere is recommended to prevent potential degradation over time. It should be stored away from strong oxidizing agents.

Caption: A logical workflow for the safe handling of chemical reagents.

Conclusion

2-p-Terphenylboronic acid (CAS 663954-31-2) is more than a simple chemical; it is a specialized tool for molecular construction. Its value lies in the combination of the synthetically versatile boronic acid group and the rigid, sterically defined p-terphenyl backbone. Its primary role in Suzuki-Miyaura cross-coupling enables the synthesis of complex polyaromatic systems that are crucial for advancing organic electronics and exploring new frontiers in drug discovery. Understanding its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to effectively harness its potential in creating the next generation of functional materials and therapeutics.

References

-

Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965–977. [Link]

-

Szczepaniak, G., et al. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2245. [Link]

-

Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

-

Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

Heterogeneous Pd/C-catalyzed, ligand free Suzuki–Miyaura coupling reaction furnishes new p-terphenyl derivatives. ResearchGate. [Link]

-

Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

-

SAFETY DATA SHEET. CAIG Laboratories, Inc.[Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. University of Regensburg. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

-

da Silva, J. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5620. [Link]

-

Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. [Link]

-

Lope, J. D., & Bock, C. W. (2018). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Structural Chemistry, 29(4), 1145–1154. [Link]

-

Wang, X., et al. (2024). Phenylboronic acid in targeted cancer therapy and diagnosis. Theranostics, 14(1), 1–20. [Link]

-

Novel Synthesis Technique Produces Boronic Acid-Based Drugs. American Pharmaceutical Review. [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

-

Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(27), 5075–5078. [Link]

- Process for preparing tetrazolylphenylboronic acid intermediates.

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health. [Link]

-

Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

DFT, FT-Raman, FT-IR and NMR studies of 2-fluorophenylboronic acid. ResearchGate. [Link]

-

The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

-

2-Fluorophenylboronic acid. PubChem. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. [Link]

-

DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus de l'Académie des Sciences. [Link]

-

White, P. B., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, 87(23), 15829–15837. [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-P-terphenylboronic acid | CymitQuimica [cymitquimica.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. 2-P-TERPHENYLBORONIC ACID CAS#: 663954-31-2 [m.chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. US5206374A - Process for preparing tetrazolylphenylboronic acid intermediates - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. Phenylboronic acid in targeted cancer therapy and diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-p-Terphenylboronic Acid for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the use of 2-p-Terphenylboronic acid. It aims to provide not just procedural steps but also a deep understanding of the causality behind its application, ensuring both scientific integrity and practical success in the laboratory.

Core Molecular Profile

2-p-Terphenylboronic acid, also known by its systematic name [1,1':4',1''-Terphenyl]-2-ylboronic acid, is a sophisticated organoboron compound. Its utility in modern organic synthesis, particularly in the construction of complex molecular architectures, is of significant interest.

The fundamental properties of this reagent are crucial for its effective use and are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅BO₂ | [1] |

| Molecular Weight | 274.1215 g/mol | [1] |

| CAS Number | 663954-31-2 | [1] |

| Appearance | Solid | [1] |

Synthesis of Arylboronic Acids: A Mechanistic Perspective

While various specific synthetic routes exist, the preparation of arylboronic acids like 2-p-Terphenylboronic acid generally relies on established organometallic transformations. A prevalent and robust method involves the electrophilic trapping of an arylmetal intermediate with a trialkyl borate ester.

The choice of this pathway is dictated by the desire for high regioselectivity and yield. The generation of an organolithium or Grignard reagent from the corresponding aryl halide is a critical first step. This nucleophilic species then attacks the electrophilic boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.

Generalized Experimental Protocol: Synthesis via Aryl Lithium Intermediate

-

Inert Atmosphere is Crucial : The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Organolithium reagents are highly reactive towards oxygen and moisture.

-

Aryl Halide Solvation : Dissolve the parent aryl halide (e.g., 2-bromo-p-terphenyl) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether. The choice of solvent is critical for stabilizing the organometallic intermediate.

-

Lithium-Halogen Exchange : Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is to control the exothermicity of the subsequent lithium-halogen exchange. Add a solution of an organolithium reagent, most commonly n-butyllithium, dropwise. The reaction progress can often be monitored by a color change.

-

Electrophilic Boron Source : To the newly formed aryl lithium solution, slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate, while maintaining the low temperature. The borate ester acts as the electrophile.

-

Formation of Boronate Ester : Allow the reaction to stir at low temperature for a defined period before gradually warming to room temperature. This step ensures the complete formation of the boronate ester intermediate.

-

Acidic Hydrolysis : Quench the reaction by adding an aqueous acid solution (e.g., hydrochloric acid). This protonates the boronate ester, leading to the formation of the final 2-p-Terphenylboronic acid.

-

Purification : The product is then extracted from the aqueous layer using an organic solvent, dried, and purified, typically by recrystallization or column chromatography.

Logical Flow of Arylboronic Acid Synthesis

Caption: Workflow for the synthesis of arylboronic acids.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

2-p-Terphenylboronic acid is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[2] This palladium-catalyzed reaction is indispensable in drug discovery for synthesizing biaryl and polyaryl structures.[3][4]

The reaction's success stems from its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents.[5][6]

The Catalytic Cycle Explained

The mechanism of the Suzuki-Miyaura coupling is a well-studied catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][4]

-

Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of an aryl or vinyl halide (R¹-X). This forms a Pd(II) complex.

-

Transmetalation : This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species. This boronate then exchanges its organic group (R²) with the halide on the palladium complex.

-

Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center are then eliminated, forming the new C-C bond in the final product (R¹-R²). This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Considerations for a Successful Coupling Reaction

-

Choice of Base : The base plays a critical role in the transmetalation step.[7] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact reaction rates and yields, and is often substrate-dependent.

-

Palladium Catalyst and Ligand : A variety of palladium sources (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and phosphine ligands are available. The ligand choice is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps.

-

Solvent System : A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution for the base is commonly employed. The solvent system must be able to dissolve both the organic and inorganic reaction components.

Safety and Handling Protocols

As with all chemical reagents, proper handling of 2-p-Terphenylboronic acid is paramount. While boronic acids are generally considered to have low toxicity, appropriate safety measures must be observed.[6]

| Hazard Category | Precautionary Measures |

| Inhalation | May cause respiratory irritation. Handle in a well-ventilated area or a fume hood. Avoid generating dust. |

| Skin Contact | Causes skin irritation. Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling. |

| Eye Contact | Causes serious eye irritation. Wear safety glasses or goggles. Ensure an eyewash station is readily accessible. |

| Ingestion | Harmful if swallowed.[8] Do not eat, drink, or smoke in the laboratory. |

Storage and Stability

Boronic acids can be sensitive to moisture and may undergo dehydration to form boroxines. It is recommended to store 2-p-Terphenylboronic acid in a tightly sealed container in a cool, dry place, often under an inert atmosphere.[9]

Broader Applications in Drug Development

The utility of boronic acids extends beyond their role as coupling partners. The boron atom's unique electronic properties make it a valuable pharmacophore in medicinal chemistry.[6][10]

-

Proteasome Inhibitors : The boronic acid moiety can form reversible covalent bonds with the active site threonine residue of the proteasome, a key target in cancer therapy.[6]

-

Sensors and Delivery Systems : Phenylboronic acid-functionalized polymers are being explored for glucose-sensitive drug delivery systems, particularly for diabetes therapy, due to their ability to bind with diols present in sugars.[11][12][13]

-

Enzyme Inhibition : The Lewis acidic nature of the boron atom allows it to interact with nucleophilic residues in enzyme active sites, leading to potent and selective inhibition.[6]

The terphenyl scaffold of 2-p-Terphenylboronic acid provides a rigid and extended aromatic system, which can be strategically employed to probe and occupy large hydrophobic pockets within biological targets, making it a valuable building block for designing novel therapeutics.

References

- 2-P-terphenylboronic acid.CymitQuimica.

- Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.

- Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.Journal of the American Chemical Society.

- Suzuki-Miyaura Coupling.Chemistry LibreTexts.

- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids.

- SAFETY DATA SHEET - Phenylboronic acid.Sigma-Aldrich.

- SAFETY DATA SHEET - 2-Formylphenylboronic acid.Sigma-Aldrich.

- Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic

- Phenylboronic acid.HPC Standards.

- Phenylboronic acid - SAFETY D

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.PubMed Central (PMC).

- Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regul

- Phenylboronic Acid-polymers for Biomedical Applic

Sources

- 1. 2-P-terphenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. Yoneda Labs [yonedalabs.com]

- 3. Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-p-Terphenylboronic Acid

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-p-terphenylboronic acid, a molecule of significant interest in medicinal chemistry and materials science. Boronic acids are crucial building blocks in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, making their precise characterization paramount for researchers and drug development professionals.[1][2] This document moves beyond a simple spectral depiction, offering a predictive interpretation grounded in fundamental NMR principles, addressing the unique challenges posed by boronic acids, and presenting a validated protocol for acquiring a high-resolution spectrum. The insights herein are designed to empower scientists to confidently identify, purify, and utilize this compound in their research endeavors.

Introduction: The Significance of 2-p-Terphenylboronic Acid

2-p-Terphenylboronic acid belongs to a class of organoboron compounds that have become indispensable in modern organic synthesis.[2] Its rigid, planar terphenyl backbone combined with the versatile reactivity of the boronic acid moiety makes it a valuable precursor for creating complex molecular architectures.[3] In drug discovery, the terphenyl scaffold is explored for its potential in creating protein-protein interaction inhibitors, while the boronic acid group can act as a covalent warhead or a handle for further functionalization.[4][5] Accurate structural confirmation is the bedrock of such applications, and ¹H NMR spectroscopy is the primary tool for this purpose.

Caption: Molecular structure of 2-p-terphenylboronic acid.

Foundational Principles: Interpreting Aromatic ¹H NMR

The ¹H NMR spectrum of an aromatic compound is dictated by three primary factors: chemical shift (δ), integration, and spin-spin coupling (J).[6]

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local electronic environment of the proton. Protons on an aromatic ring typically resonate between 7.0 and 8.5 ppm due to the ring current effect, which deshields them.[7] Electron-withdrawing groups (like boronic acid) further deshield nearby protons, shifting them downfield, while electron-donating groups have a shielding, upfield effect.

-

Integration: The area under a signal is proportional to the number of protons it represents. This is a crucial tool for assigning signals to specific groups of equivalent protons.[8]

-

Spin-Spin Coupling (J): Protons on adjacent carbons ("neighbors") influence each other's magnetic field, causing signals to split into multiple lines (multiplicity). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable structural information. For benzene derivatives, typical coupling constants are:

-

Jortho (3 bonds apart): 7–10 Hz

-

Jmeta (4 bonds apart): 2–3 Hz

-

Jpara (5 bonds apart): 0–1 Hz[9]

-

A specific challenge with boronic acids is their propensity to form cyclic trimers known as boroxines through dehydration. This equilibrium between the monomeric acid and the trimeric anhydride can lead to broadened signals or the appearance of multiple sets of peaks, complicating spectral interpretation.[10] Furthermore, the acidic protons of the B(OH)₂ group are typically exchangeable and may appear as a broad singlet or not be observed at all, especially in protic solvents like methanol-d₄.[10]

Predictive Analysis of the 2-p-Terphenylboronic Acid Spectrum

A detailed analysis of the molecular structure allows for a robust prediction of the ¹H NMR spectrum. The molecule has 13 aromatic protons and 2 acidic protons, distributed across several distinct chemical environments. For clarity, the protons are labeled as shown in the diagram below.

Caption: Labeled proton environments for spectral interpretation.

Predicted Spectral Data

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for each proton environment. These predictions are synthesized from spectral data of related compounds like p-terphenyl[11], o-terphenyl[12], and phenylboronic acid[13], and are based on an acquisition in DMSO-d₆, a solvent often used for boronic acids.

| Proton Label(s) | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| B(OH)₂ | 2H | ~8.0 - 8.5 | Broad Singlet | N/A | Acidic, exchangeable protons, often observed in aprotic polar solvents like DMSO. |

| Hi | 1H | ~7.9 - 8.1 | Doublet of Doublets (dd) | Jortho ≈ 7.6, Jmeta ≈ 1.5 | Ortho to the electron-withdrawing B(OH)₂ group, causing a significant downfield shift. |

| Hd, He | 4H | ~7.7 - 7.9 | Multiplet (AA'BB') | N/A | Protons on the central ring appear as two overlapping doublets, often resembling a multiplet. |

| Ha, Hb, Hc | 5H | ~7.3 - 7.6 | Multiplet | N/A | Protons of the terminal phenyl group, resembling a typical monosubstituted benzene pattern. |

| Hf, Hg, Hh | 3H | ~7.2 - 7.5 | Multiplet | Complex | These protons on the boronic acid-substituted ring overlap with other signals and exhibit complex ortho and meta couplings. |

A Validated Experimental Protocol for Data Acquisition

Acquiring a clean, interpretable ¹H NMR spectrum of a boronic acid requires careful attention to the experimental setup, particularly solvent selection, to mitigate the effects of oligomerization.[10]

Step-by-Step Methodology

-

Sample Preparation (The Causality of Solvent Choice):

-

Step 1.1: Accurately weigh 5-10 mg of 2-p-terphenylboronic acid.

-

Step 1.2: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expert Rationale: DMSO-d₆ is a preferred solvent for boronic acids. Its polar, aprotic nature minimizes the rate of proton exchange, often allowing for the observation of the B(OH)₂ protons as a broad singlet. It is also effective at disrupting the hydrogen bonding that leads to the formation of boroxine anhydrides, thus favoring the monomeric species and yielding a cleaner spectrum.[14][15] An alternative is methanol-d₄, which readily breaks up oligomers but will cause the B(OH)₂ protons to exchange with the solvent's deuterium, rendering them invisible.[10]

-

-

Step 1.3: Transfer the solution to a 5 mm NMR tube.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Step 2.1: Insert the sample into a ≥400 MHz NMR spectrometer equipped with a proton-observe probe.

-

Expert Rationale: A higher field strength (≥400 MHz) is crucial for resolving the complex, overlapping multiplets in the aromatic region of this molecule, providing better signal dispersion.[9]

-

-

Step 2.2: Lock the spectrometer on the deuterium signal of the DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

-

Step 2.3: Set the acquisition parameters:

-

Number of Scans (NS): 16 to 64. (Increase for dilute samples).

-

Relaxation Delay (D1): 2-5 seconds. (Ensures quantitative integration).

-

Acquisition Time (AQ): 3-4 seconds. (Provides good resolution).

-

Pulse Angle: 30-45 degrees. (A non-90-degree pulse allows for a shorter relaxation delay).

-

-

Step 2.4: Acquire the Free Induction Decay (FID).

-

-

Data Processing:

-

Step 3.1: Apply a Fourier Transform to the FID to convert it into the frequency-domain spectrum.

-

Step 3.2: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Step 3.3: Apply a baseline correction to ensure a flat baseline.

-

Step 3.4: Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Step 3.5: Integrate all signals to determine the relative number of protons for each.

-

Caption: Experimental workflow for acquiring a high-resolution ¹H NMR spectrum.

Conclusion and Outlook

The ¹H NMR spectrum of 2-p-terphenylboronic acid is complex but entirely interpretable through a systematic approach. The key to successful characterization lies in understanding the distinct electronic environments of the three phenyl rings and in employing an appropriate experimental protocol to manage the analytical challenges inherent to boronic acids. By selecting a suitable solvent like DMSO-d₆ and utilizing a high-field spectrometer, researchers can obtain a high-quality spectrum that provides unambiguous confirmation of the molecule's structure. This guide serves as a robust framework for scientists in drug discovery and related fields, ensuring the integrity of their starting materials and the reliability of their subsequent research.

References

-

Organic Chemistry Tutor. (2021). Interpreting Aromatic NMR Signals. YouTube. [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. North Dakota State University. [Link]

-

Reusch, W. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Michigan State University Department of Chemistry. [Link]

-

NMRShiftDB. (2025). PubChem Data Source. National Center for Biotechnology Information. [Link]

-

Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. University of Wisconsin-Madison. [Link]

-

TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. [Link]

-

KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Wiley. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...). [Link]

-

Doc Brown's Chemistry. (n.d.). PART 15.3.3 H-1 proton NMR Spectroscopy. [Link]

-

University of Colorado Boulder. (n.d.). SPECTRA DATABASES. [Link]

-

NMR Wiki. (2010). Databases. [Link]

-

South Dakota State University Chemistry. (n.d.). 11B NMR Chemical Shifts. [Link]

-

American Elements. (n.d.). 2-p-terphenylboronic acid suppliers USA. [Link]

-

The Royal Society of Chemistry. (2015). Electronic Supplementary Information: Influence of number and substitution position of phenyl groups on the aggregation-induced emission of benzene-cored luminogens. [Link]

-

ResearchGate. (n.d.). Figure S26. 1 H NMR spectrum of p-terphenyl. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. r/chemistry. [Link]

-

ACS Publications. (2025). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

-

National Institutes of Health. (2022). 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer. Journal of Natural Products. [Link]

-

MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

-

National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. International Journal of Nanomedicine. [Link]

-

PubChem. (n.d.). 2-Formylphenylboronic acid. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. [Link]

-

National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

The Royal Society of Chemistry. (n.d.). Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. [Link]

-

PubChem. (n.d.). (2,3-Dibromo-5-(tert-butyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Phenylboronic Acid. National Center for Biotechnology Information. [Link]

-

PhytoBank. (n.d.). 1H NMR Spectrum (PHY0015994). [Link]

-

PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-p-terphenylboronic acid suppliers USA [americanchemicalsuppliers.com]

- 4. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]

- 5. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 8. m.youtube.com [m.youtube.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. reddit.com [reddit.com]

- 11. p-Terphenyl(92-94-4) 1H NMR spectrum [chemicalbook.com]

- 12. o-Terphenyl(84-15-1) 1H NMR [m.chemicalbook.com]

- 13. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 14. raineslab.com [raineslab.com]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 2-p-Terphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-p-terphenylboronic acid. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable, field-proven insights into the structural elucidation and quality control of this compound. The content herein is grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Structural Significance of 2-p-Terphenylboronic Acid

2-p-Terphenylboronic acid is a polycyclic aromatic hydrocarbon derivative of significant interest in organic synthesis and materials science. Its rigid, extended π-system, combined with the reactive boronic acid moiety, makes it a valuable building block in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules, including pharmaceuticals and organic electronics.

Accurate structural characterization is paramount for ensuring the purity and identity of 2-p-terphenylboronic acid in these applications. ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides a unique fingerprint of the carbon skeleton of a molecule. This guide will delve into the predicted ¹³C NMR spectrum of 2-p-terphenylboronic acid, the rationale behind the chemical shift assignments, and a robust protocol for acquiring high-quality spectral data.

Below is a diagram illustrating the molecular structure of 2-p-terphenylboronic acid with atom numbering for the purpose of NMR discussion.

Caption: Molecular structure of 2-p-terphenylboronic acid.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 2-p-terphenylboronic acid in a common NMR solvent such as DMSO-d₆ are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~135-140 | Attached to the electropositive boron atom, this signal is often broadened and may have a lower intensity due to quadrupolar relaxation.[3][4] |

| C1, C3-C6 | ~125-132 | Aromatic carbons in the substituted ring, with shifts influenced by the boronic acid group. |

| C1' | ~140 | Quaternary carbon of the central ring attached to the phenyl group. |

| C4' | ~139 | Quaternary carbon of the central ring attached to the substituted phenyl group. |

| C2', C6' | ~127 | Aromatic carbons in the central ring. |

| C3', C5' | ~129 | Aromatic carbons in the central ring. |

| C1'' | ~141 | Quaternary carbon of the terminal phenyl group. |

| C2'', C6'' | ~127 | Aromatic carbons in the terminal phenyl group. |

| C3'', C5'' | ~129 | Aromatic carbons in the terminal phenyl group. |

| C4'' | ~128 | Aromatic carbon in the terminal phenyl group. |

Note: The signal for the carbon atom attached to boron (C2) can be significantly broadened due to the quadrupolar relaxation of the boron nucleus (both ¹⁰B and ¹¹B isotopes have quadrupole moments).[3][4] This can sometimes lead to the signal being difficult to observe or even appearing absent in a standard ¹³C NMR spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum of 2-p-terphenylboronic acid.

Sample Preparation

-

Weighing: Accurately weigh 20-30 mg of 2-p-terphenylboronic acid.

-

Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.[5] Tetrahydrofuran-d₈ is also a suitable solvent.[5][6]

-

Homogenization: Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary. A clear, homogeneous solution is critical for obtaining sharp NMR signals.

NMR Instrument Parameters (for a 400 MHz Spectrometer)

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar with proton decoupling | Standard for quantitative ¹³C NMR with good signal-to-noise. |

| Acquisition Time (AQ) | 2-3 seconds | Allows for full decay of the FID, leading to better resolution. |

| Relaxation Delay (D1) | 5-10 seconds | Boronic acids can have long T₁ relaxation times; a longer delay ensures full relaxation and more accurate signal integration. |

| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | ~250 ppm | Covers the entire expected range of ¹³C chemical shifts for aromatic compounds. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

The following diagram illustrates the general workflow for acquiring the ¹³C NMR spectrum.

Caption: Experimental workflow for ¹³C NMR analysis.

Key Considerations for Boronic Acid NMR

-

Solvent Effects: The chemical shifts of boronic acids can be influenced by the solvent due to interactions such as hydrogen bonding.[7] It is crucial to report the solvent used when presenting NMR data.

-

Quadrupolar Broadening: As previously mentioned, the carbon directly attached to the boron atom often exhibits a broad signal. This is a key spectral feature to look for when confirming the presence of the boronic acid moiety. In some cases, specialized NMR techniques may be needed to observe this carbon.

-

Anhydride Formation: Boronic acids can reversibly form cyclic anhydrides (boroxines), especially in the solid state or in non-polar, aprotic solvents.[8] This can lead to the appearance of additional signals in the NMR spectrum. The use of protic solvents like DMSO-d₆ or Methanol-d₄ can help to minimize boroxine formation.

Conclusion

This technical guide provides a predictive framework for the ¹³C NMR analysis of 2-p-terphenylboronic acid, grounded in fundamental NMR principles and data from related compounds. By following the detailed experimental protocol and being mindful of the unique spectroscopic characteristics of boronic acids, researchers can confidently utilize ¹³C NMR for the structural verification and quality assessment of this important chemical building block.

References

-

p-Terphenyl- And Phenanthraquinone Derivatives: An NMR Study - PubMed. (1997). Planta Med, 63(4), 381-3. Retrieved from [Link]

-

Substituent parameter analysis of the carbon-13 nuclear magnetic resonance chemical shifts of 4-substituted p-terphenyls - INIS-IAEA. (1982). Retrieved from [Link]

-

Substituent parameter analysis of the carbon-13 nuclear magnetic resonance chemical shifts of 4-substituted p-terphenyls - OSTI.GOV. (1982). J. Org. Chem., 47(7). Retrieved from [Link]

-

1 H NMR and 13 C NMR data of compounds 3-4. - ResearchGate. (n.d.). Retrieved from [Link]

-

Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). Retrieved from [Link]

-

Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA) derivative - Supporting Information. (n.d.). Retrieved from [Link]

-

Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed. (2012). Magn Reson Chem, 50(4), 265-76. Retrieved from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - Raines Lab. (n.d.). Retrieved from [Link]

-

Effect of boron groups on 13 C NMR chemical shift : r/chemistry - Reddit. (2014). Retrieved from [Link]

-

Solvent Effects in Boronic Acid-Diol Binding - PubMed. (2025). J Org Chem. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691) - Human Metabolome Database. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. (2022). J Org Chem, 87(22), 15071-15076. Retrieved from [Link]

-

DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid - Comptes Rendus de l'Académie des Sciences. (2011). C. R. Chimie, 14(5), 446-455. Retrieved from [Link]

Sources

- 1. p-Terphenyl(92-94-4) 13C NMR spectrum [chemicalbook.com]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 663954-31-2 2-p-Terphenylboronic acid AKSci X0069 [aksci.com]

- 6. 2-P-TERPHENYLBORONIC ACID CAS#: 663954-31-2 [chemicalbook.com]

- 7. Solvent Effects in Boronic Acid-Diol Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Analysis of 2-p-Terphenylboronic Acid: A Key Building Block in Modern Drug Discovery

Foreword: The Analytical Significance of a Versatile Synthetic Intermediate

In the landscape of contemporary drug development, the efficient synthesis of complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] Among these, 2-p-Terphenylboronic acid (C₁₈H₁₅BO₂) stands out as a sophisticated building block, enabling the construction of intricate biaryl and polyaryl structures that form the backbone of numerous therapeutic agents.[3] Its terphenyl framework provides a rigid, extended scaffold, while the boronic acid moiety offers a reactive handle for precise, predictable C-C bond formation.[4]

Given its crucial role as a synthetic precursor, ensuring the identity, purity, and stability of 2-p-Terphenylboronic acid is a matter of stringent quality control. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural characterization of this molecule. This guide provides a comprehensive, field-tested approach to the FT-IR analysis of 2-p-Terphenylboronic acid, moving beyond a simple recitation of wavenumbers to explain the causal relationships between molecular structure and vibrational spectra. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable analytical methodology.

I. The Foundation: Principles of FT-IR Spectroscopy and Molecular Structure

FT-IR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group, the radiation is absorbed. The resulting spectrum is a unique molecular fingerprint, where the position, intensity, and shape of absorption bands reveal the molecule's chemical makeup.

The structure of 2-p-Terphenylboronic acid dictates its FT-IR spectrum. We can logically dissect the molecule into two primary components, each with its own set of characteristic vibrations:

-

The Boronic Acid Group (-B(OH)₂): This functional group is the site of chemical reactivity. Its key vibrations include the stretching of the O-H and B-O bonds, as well as bending modes involving these atoms. The O-H stretching band is particularly noteworthy, as it is highly sensitive to hydrogen bonding.[5]

-

The p-Terphenyl Backbone: This rigid, aromatic scaffold consists of three interconnected phenyl rings. Its spectrum is dominated by C-H stretching vibrations from the aromatic rings and a series of complex C-C stretching vibrations within the rings, which are characteristic of substituted benzenes.[6]

Understanding these constituent parts allows for a predictive and accurate interpretation of the full spectrum.

II. The Protocol: A Self-Validating System for Acquiring High-Quality Spectra

The quality of an FT-IR spectrum is fundamentally dependent on meticulous sample preparation. For a solid compound like 2-p-Terphenylboronic acid, the goal is to obtain a sample thin enough for the IR beam to pass through without causing total absorption and signal saturation. The "Thin Solid Film" method is a rapid and reliable technique that avoids contaminants like mineral oil (in Nujol mulls) which can obscure important spectral regions.[1][7]

Experimental Workflow: Thin Solid Film Preparation

Caption: Workflow for FT-IR sample preparation and data acquisition.

Causality Behind Experimental Choices:

-

Solvent Selection: Dichloromethane (CH₂Cl₂) or diethyl ether are excellent choices because they are highly volatile and dissolve the analyte well.[1] Their rapid evaporation minimizes the risk of forming large crystals, which scatter infrared light and degrade spectral quality. The solvent must also be free of water, which can damage salt plates and introduce a strong, broad O-H absorption that could mask the analyte's signal.[8]

-

Thin Film Justification: This method is superior to KBr pellets for routine identification as it is faster and less susceptible to artifacts from pressure-induced phase changes or hygroscopic contamination of the KBr matrix.[9] The resulting spectrum is of the pure, neat compound.

-

Background Scan: Acquiring a background spectrum is critical. It measures the ambient atmosphere (H₂O, CO₂) and the instrument's own optical characteristics. This spectrum is then mathematically subtracted from the sample spectrum, ensuring that the final output contains only the absorption information from the 2-p-Terphenylboronic acid.

-

Resolution and Scans: A resolution of 4 cm⁻¹ is standard for qualitative analysis, providing sufficient detail to resolve most key functional group bands. Co-adding 16 to 32 scans improves the signal-to-noise ratio, resulting in a cleaner, more interpretable spectrum.

III. Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of 2-p-Terphenylboronic acid is a composite of the vibrations from its boronic acid head and terphenyl tail. The following analysis assigns the expected characteristic absorption bands based on established spectroscopic data for analogous compounds.[5][6][9]

Caption: Key vibrational modes of 2-p-Terphenylboronic acid.

Summary of Characteristic FT-IR Absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity & Characteristics |

| ~3300 | O-H Stretch | Boronic Acid (-B(OH)₂) | Strong, very broad |

| 3100 - 3000 | C-H Stretch | Aromatic Rings | Medium to weak, sharp |

| ~2950 | C-H Stretch | Alkyl Impurity (if present) | Weak to medium, sharp |

| 1605 - 1580 | C=C Stretch | Aromatic Rings | Medium to strong, sharp |

| 1500 - 1450 | C=C Stretch | Aromatic Rings | Medium to strong, sharp |

| ~1350 | B-O Asymmetric Stretch | Boronic Acid (-B(OH)₂) | Very Strong, sharp |

| ~1190 | B-O-H In-plane Bend | Boronic Acid (-B(OH)₂) | Medium |

| ~1080 | C-B Stretch | Aryl-Boron Bond | Medium |

| 900 - 675 | C-H Out-of-plane Bend | Aromatic Rings | Strong, sharp (Fingerprint Region) |

Detailed Band Analysis:

-

The O-H Stretching Region (3600-3200 cm⁻¹): The most prominent feature for the boronic acid group is a very broad and strong absorption centered around 3300 cm⁻¹. This breadth is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state.[5] The presence of this band is a primary indicator of the -B(OH)₂ group.

-

The C-H Stretching Region (3100-2800 cm⁻¹): Absorptions appearing just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹) are definitive evidence of C-H bonds on an aromatic ring (sp² hybridized carbon).[6] Any sharp peaks appearing just below 3000 cm⁻¹ (2960-2850 cm⁻¹) would indicate the presence of saturated alkyl (sp³ C-H) contaminants, providing an immediate check on sample purity.[10]

-

The Double Bond Region (1650-1450 cm⁻¹): This region is dominated by the skeletal vibrations of the p-terphenyl backbone. A series of sharp bands, often of medium to strong intensity, between 1605 cm⁻¹ and 1450 cm⁻¹ are characteristic of C=C stretching within the aromatic rings. Their complexity arises from the multiple, coupled vibrations of the three-ring system.

-